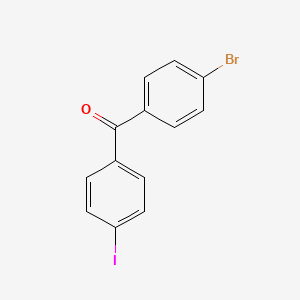

4'-溴-4-碘苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

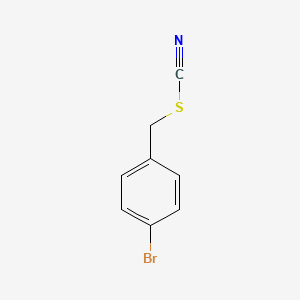

4'-Bromo-4-iodobenzophenone is a compound that can be utilized as an intermediate in the synthesis of various polycyclic aromatic hydrocarbons and other complex organic molecules. It contains both bromine and iodine atoms attached to a benzophenone backbone, which can participate in various chemical reactions due to their electrophilic nature.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions. For instance, o-bromobenzyl alcohol, which bears a resemblance to the bromine part of 4'-Bromo-4-iodobenzophenone, has been used as a novel annulating reagent in the synthesis of multisubstituted triphenylenes and phenanthrenes. This process involves a cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, catalyzed by a palladium complex with an electron-deficient phosphine ligand .

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Bromo-4-iodobenzophenone has been studied using various techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which shares the bromophenone moiety, shows that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety. This compound forms a three-dimensional structure in the crystal lattice through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The bromine and iodine atoms in 4'-Bromo-4-iodobenzophenone make it a versatile compound for various chemical transformations. For example, a bromo-capped diruthenium(i,i) complex has been shown to generate bromine in situ for bromination reactions, which could be analogous to reactions involving 4'-Bromo-4-iodobenzophenone . Additionally, the presence of halogens in the molecule can lead to halogen bonding, which plays a significant role in the structural determination of halogenated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromo-4-iodobenzophenone can be inferred from studies on similar brominated compounds. For instance, polymorphism has been observed in 4-bromobenzophenone, with different polymorphs exhibiting distinct physical properties such as melting points and crystal densities. These properties are influenced by weak hydrogen bonds and temperature-dependent lattice constants . Furthermore, the phosphorescence of the polymorphs of 4-bromobenzophenone has been studied, revealing differences in the damping kinetics of the phosphorescence bands at various temperatures .

科学研究应用

海洋藻类中的溴酚衍生物包括与 4'-溴-4-碘苯甲酮相关的化合物在内的溴酚衍生物已从红丝藻和海蓬子等海洋藻类中分离出来。这些化合物以其自由基清除活性而著称,表明其潜在的抗氧化剂应用 (Zhao et al., 2004); (Li et al., 2008).

生物体中的代谢途径对脱氮碱杆菌 NTB-1 的研究表明,这种细菌可以利用溴和碘苯甲酮,表明其在降解卤代芳香族化合物方面具有潜在的环境和生物技术应用 (van den Tweel et al., 1987).

催化应用4'-溴-4-碘苯甲酮衍生物已用于无催化剂的 P-C 偶联反应中。这突出了它们在有机合成中的作用,特别是在形成膦酰基苯甲酸方面 (Jablonkai & Keglevich, 2015).

环境过程中的二恶英形成该化合物及其衍生物已在高温氧化和热解过程的背景下进行了研究,与了解环境污染和二恶英等有害化合物的形成有关 (Evans & Dellinger, 2006); (Evans & Dellinger, 2005).

食品和药品中的抗氧化潜力从红藻红丝藻中分离出的含氮溴酚,在结构上与 4'-溴-4-碘苯甲酮相关,已显示出显着的自由基清除活性。这表明其作为食品和制药领域天然抗氧化剂的潜在应用 (Li et al., 2012).

电化学行为和应用已经对包括 4-溴苯甲酮(一种相关化合物)在内的卤代芳烃的电化学进行了研究。这些研究对于理解此类化合物的电化学行为及其在各个领域的潜在应用至关重要 (M'Halla et al., 1978).

复杂有机化合物的合成该化合物已用于钯催化的分子内碳金属化反应中,突出了其在复杂有机结构(如核激素受体调节剂)合成中的作用 (Richey & Yu, 2009).

作用机制

Target of Action

Benzophenones, the family of compounds to which it belongs, are known to interact with various biological targets, including proteins and enzymes, depending on their specific substitutions .

Mode of Action

Benzophenones are known for their phosphorescence, which has been studied at length at reduced temperature . The bromo and iodo substitutions may influence the compound’s photophysical properties, potentially affecting its interactions with its targets.

Biochemical Pathways

Benzophenones are often involved in photochemical reactions, and their substitutions can influence these processes .

Result of Action

Benzophenones are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their specific substitutions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-4-iodobenzophenone. For instance, light exposure can trigger photochemical reactions in benzophenones . The bromo and iodo substitutions may also influence the compound’s stability and reactivity under different environmental conditions.

属性

IUPAC Name |

(4-bromophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGWCDAZOGRUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400294 |

Source

|

| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609820-28-2 |

Source

|

| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)